molecular formula C12H15N5O4 B11451896 N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(5-methylisoxazol-3-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11451896
M. Wt: 293.28 g/mol
InChI Key: UYBKZHFPKCDHGW-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound characterized by the presence of both oxazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the pyrazole ring: The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid.

    Coupling of the oxazole and pyrazole rings: This step involves the formation of a carbon-nitrogen bond between the two heterocyclic rings, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the butanamide linkage:

Industrial Production Methods

Industrial production of N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxazole and pyrazole derivatives with higher oxidation states.

    Reduction: Formation of reduced derivatives with lower oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: Lacks the nitro group on the pyrazole ring.

    N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE: Nitro group positioned differently on the pyrazole ring.

Uniqueness

N-(5-METHYL-1,2-OXAZOL-3-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the specific positioning of the nitro group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

InChI

InChI=1S/C12H15N5O4/c1-8-6-11(17(19)20)14-16(8)5-3-4-12(18)13-10-7-9(2)21-15-10/h6-7H,3-5H2,1-2H3,(H,13,15,18)

InChI Key

UYBKZHFPKCDHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NC2=NOC(=C2)C)[N+](=O)[O-]

solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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